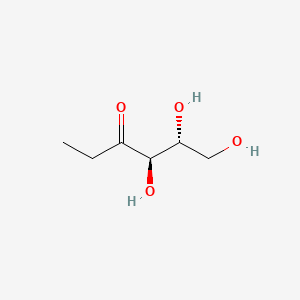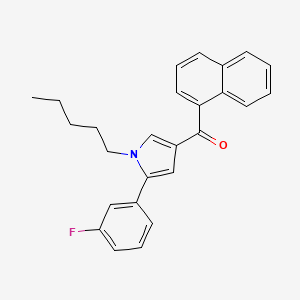![molecular formula C6H12O6 B583650 D-[4,5,6,6'-2H4]Fructose CAS No. 478518-49-9](/img/structure/B583650.png)
D-[4,5,6,6'-2H4]Fructose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
D-[4,5,6,6’-2H4]Fructose has a molecular weight of 180.1559 . It has a cyclic structure due to the presence of the keto group, resulting in the formation of the intramolecular hemiacetal . In this arrangement, C5-OH combines with the ketonic group present in the second position . This results in the formation of chiral carbon and two arrangements of CH2OH and OH group .Chemical Reactions Analysis
Fructose may be anaerobically fermented by yeast and bacteria . Yeast enzymes convert sugar (sucrose, glucose, and fructose, but not lactose) to ethanol and carbon dioxide . Also, the isomerization of D-glucose into D-fructose using aqueous NaOH as a catalyst has been reported .Physical And Chemical Properties Analysis
Pure, dry fructose is a sweet, white, odorless, crystalline solid, and is the most water-soluble of all the sugars . It has a lower melting point compared with other sugars such as glucose . The fructose compound has a molar mass of 180.16 g/mol, and a density of 1.69g/cm2 .Applications De Recherche Scientifique
Production of High-Fructose Corn Syrup
“D-[4,5,6,6’-2H4]Fructose” plays a significant role in the production of high-fructose corn syrup (HFCS) . Glucose isomerase, an enzyme, is used to convert glucose into fructose, which is a key step in the production of HFCS . This application is particularly important in the food industry, where HFCS is widely used as a sweetener .
Bioethanol Production
Bioethanol production is another significant application of “D-[4,5,6,6’-2H4]Fructose”. The bioconversion of xylose to ethanol by glucose isomerase is crucial for the production of bioethanol from hemicellulose . This process is gaining attention due to the increasing demand for renewable energy sources .
Food Processing
“D-[4,5,6,6’-2H4]Fructose” is used in food processing due to its ability to increase starch viscosity more rapidly and achieve a higher final viscosity than sucrose . This property makes it a valuable ingredient in the production of various food products .
Nutritional Requirements in Bacteria
Glucose isomerase, which can convert glucose and xylose to fructose and xylulose respectively, plays an important role in sugar metabolism, fulfilling nutritional requirements in bacteria . This is particularly important in the field of microbiology and biotechnology .
Physiological Functions
“D-[4,5,6,6’-2H4]Fructose” shows important physiological functions, such as blood glucose suppressive effect, reactive oxygen species scavenging activity, and neuroprotective effect . These properties make it a potential candidate for therapeutic applications .
Enzyme Characterization and Engineering
The study and engineering of enzymes that interact with “D-[4,5,6,6’-2H4]Fructose” is a significant area of research . Understanding these enzymes can lead to advancements in various fields, including industrial production and biotechnology .
Mécanisme D'action
Target of Action
D-[4,5,6,6’-2H4]Fructose is a biochemical used in proteomics research . .
Mode of Action
It is known to be used in proteomics research , which suggests it may interact with proteins or other biomolecules in the cell.
Biochemical Pathways
While specific pathways involving D-[4,5,6,6’-2H4]Fructose are not detailed in the available literature, we can infer from the general metabolism of fructose. Fructose is phosphorylated by a specific kinase, fructokinase, to yield fructose-1-phosphate (F-1-P). F-1-P is then cleaved by a special aldolase, aldolase B, to yield dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The two molecules of DHAP produced from fructose are then either converted to glucose (through gluconeogenesis) or further metabolized to pyruvate by way of glycolysis .
Result of Action
Given its use in proteomics research , it may be involved in protein interactions or modifications.
Propriétés
IUPAC Name |
(3S,4R,5R)-4,5,6,6-tetradeuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1D2,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-VOTBCCCISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@]1([C@@H](C(OC([C@@]1([2H])O)([2H])[2H])(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrazolo[1,5-a]pyridin-5-ol](/img/structure/B583570.png)



![[3'-13C]2'-Deoxyuridine](/img/structure/B583575.png)

![(4S,4Ar,5S,6S)-4-[2,2-bis(trideuteriomethyl)butanoyloxy]-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B583579.png)

![[1',2',3',4',5'-13C5]2'-Deoxyuridine](/img/structure/B583583.png)
![1,2,3,5,6,8A-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B583585.png)